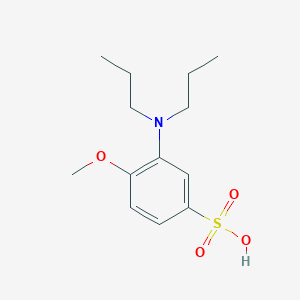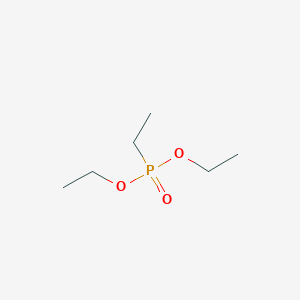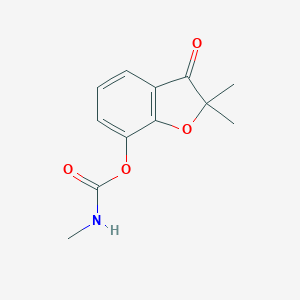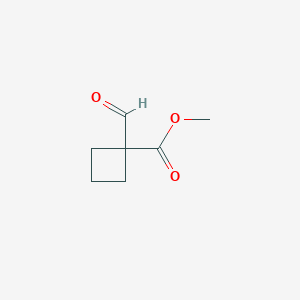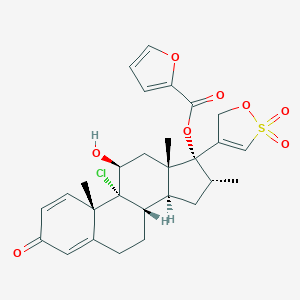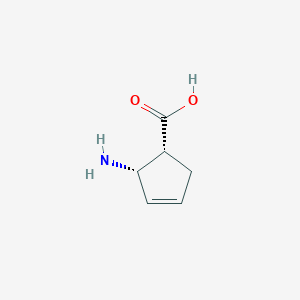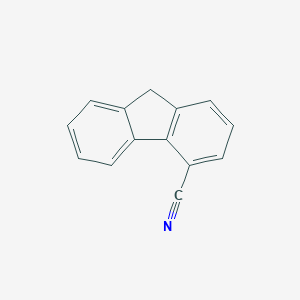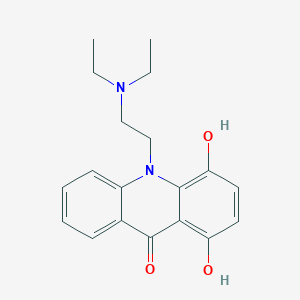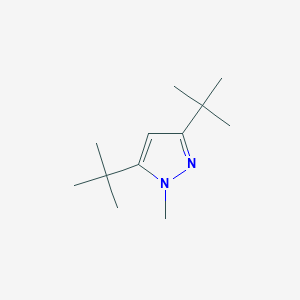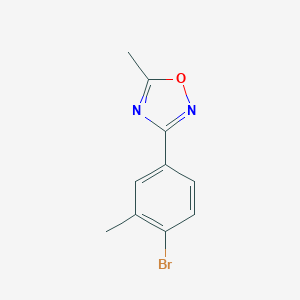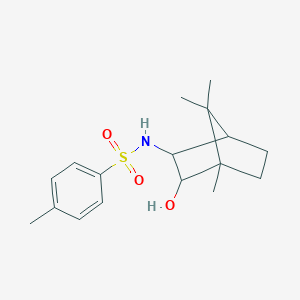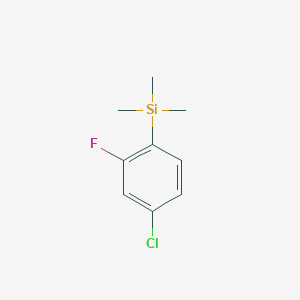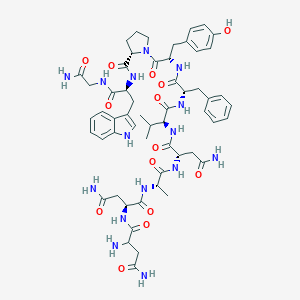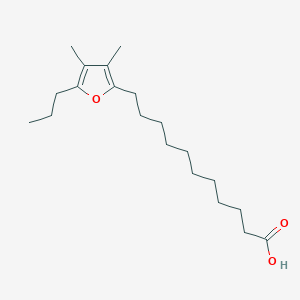
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid
Vue d'ensemble
Description
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid is a type of acylcarnitine, which are compounds formed through esterification with long-chain fatty acids . Acylcarnitines were first discovered more than 70 years ago and it is believed that there are more than 1000 types of acylcarnitines in the human body .
Molecular Structure Analysis
The molecular structure of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid features a furan moiety with an odd-numbered carboxyalkyl chain of mainly nine or eleven carbon atoms attached in α-position and an alkyl chain of three or five carbon atoms in α′-position . In addition, either one or two methyl groups are located in β- and β′-position .Chemical Reactions Analysis
The chemical reactions involving 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid have been studied using various methods. For instance, different methylation methods were tested with respect to GC/MS analysis . Special attention needs to be paid to the methylation of furan fatty acids, as acidic catalysts might lead to the degradation of the furan ring .Applications De Recherche Scientifique
Marine Sources and Health Properties : Furan fatty acids, including 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid, are found in various marine sources. These acids are present in commercially available marine oil products, which are claimed to have health-promoting properties. The study measured these acids in different marine catches and found significant variation in their levels based on the source of the raw material. This suggests a potential application in identifying and enhancing the nutritional value of marine-based products (Jensen, Ragnarsdóttir, & Johannsson, 2019).
Antioxidant Properties in Food : Research on furan fatty acids (FuFAs), which include 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid, highlights their role as antioxidants in food. The study analyzed various fungi species for FuFA patterns and contents. These compounds were found in significant amounts in fungi and are known for their excellent antioxidant properties, indicating potential applications in food preservation and enhancement of nutritional value (Müller et al., 2022).
Microbial Polyhydroxyalkanoates Production : The study on microbial synthesis using fluorophenoxyalkanoic acids as carbon sources, including variants of 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid, showed the production of microbial poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups. These PHAs exhibited unique physical properties like increased crystallinity and higher melting points, suggesting applications in bioplastics and other material science fields (Takagi, Yasuda, Maehara, & Yamane, 2004).
Biological Macromolecule Labeling : Research on the synthesis of dimeric derivatives of the undecagold cluster complex, which includes amino derivatives similar to 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid, has potential applications in biological macromolecule labeling for electron microscopic analysis. This can be significant in biochemistry and molecular biology research (Yang & Frey, 1984).
Pharmacological Applications : The study on 5-lipoxygenase-activating protein inhibitors, including structurally related compounds to 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid, describes their applications in the inhibition of leukotriene synthesis. This can have implications in the development of treatments for conditions like asthma (Hutchinson et al., 2009).
Orientations Futures
The future directions in the study of 11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid could include further exploration of its potential as a biomarker in diabetes development , as well as its role in the development and progression of other diseases such as cancer and cardiovascular diseases . Additionally, the development of more sensitive and accurate quantitation methods for the analysis of furan fatty acids could greatly contribute to the clarification of pathological mechanisms related to furan fatty acids and their metabolites .
Propriétés
IUPAC Name |
11-(3,4-dimethyl-5-propylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-4-13-18-16(2)17(3)19(23-18)14-11-9-7-5-6-8-10-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHYFCAMRUJRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553386 | |
| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(3,4-Dimethyl-5-propylfuran-2-YL)undecanoic acid | |
CAS RN |
57818-41-4 | |
| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-propyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061647 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(trifluoromethanesulfonate)](/img/structure/B117048.png)
